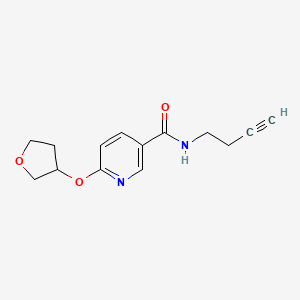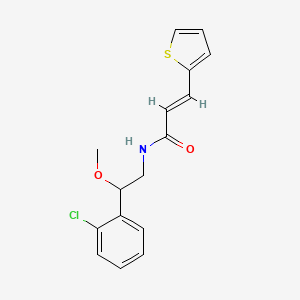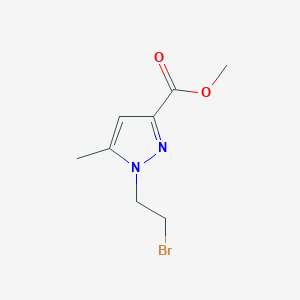![molecular formula C16H15ClO4 B2459329 Methyl 3-{[2-Chlor-4-(hydroxymethyl)phenoxy]methyl}benzoat CAS No. 2089255-73-0](/img/structure/B2459329.png)
Methyl 3-{[2-Chlor-4-(hydroxymethyl)phenoxy]methyl}benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is a chemical compound with the molecular formula C16H15ClO4 and a molecular weight of 306.75 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a chlorinated phenoxy group with a hydroxymethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
Mode of Action
Based on its structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The hydroxymethyl group (OH) attached to the phenyl ring could potentially participate in these reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
Based on its potential reactions, it could potentially influence the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Action Environment
The action, efficacy, and stability of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-chloro-4-(hydroxymethyl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-{[2-chloro-4-(carboxymethyl)phenoxy]methyl}benzoic acid.
Reduction: 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzyl alcohol.
Substitution: 3-{[2-amino-4-(hydroxymethyl)phenoxy]methyl}benzoate or 3-{[2-thio-4-(hydroxymethyl)phenoxy]methyl}benzoate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{[2-chloro-4-(methoxy)phenoxy]methyl}benzoate
- Methyl 3-{[2-chloro-4-(ethyl)phenoxy]methyl}benzoate
- Methyl 3-{[2-chloro-4-(propyl)phenoxy]methyl}benzoate
Uniqueness
Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and can influence the compound’s solubility and interaction with biological targets .
Eigenschaften
IUPAC Name |
methyl 3-[[2-chloro-4-(hydroxymethyl)phenoxy]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-16(19)13-4-2-3-12(7-13)10-21-15-6-5-11(9-18)8-14(15)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWMODUFAGATPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2459246.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)






![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)





